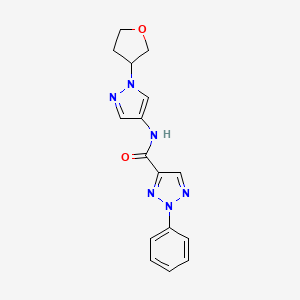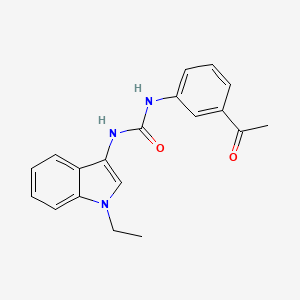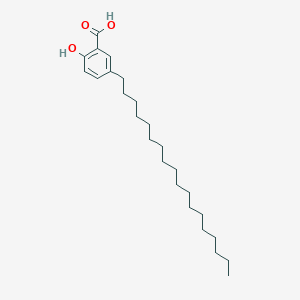
(S)-3-Benzyl-1-methyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Metabolism and Pharmacokinetics
Piperazine derivatives have been extensively studied for their metabolic pathways and pharmacokinetic profiles. For example, research on the antidepressant Lu AA21004, which contains a piperazine moiety, highlights the involvement of specific cytochrome P450 enzymes in its metabolism, providing insights into drug metabolism and potential drug-drug interactions (Hvenegaard et al., 2012).
Analgesic and Anti-inflammatory Activities
The synthesis and evaluation of novel piperazine derivatives for their analgesic and anti-inflammatory properties are a significant area of research. Studies have shown that certain piperazine-based compounds exhibit promising analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Köksal et al., 2007).
Antidiabetic Effects
Piperazine derivatives have also been identified as potential antidiabetic agents. Research into the structure-activity relationships of these compounds has led to the identification of derivatives with significant antidiabetic effects, mediated by increases in insulin secretion (Le Bihan et al., 1999).
Antibacterial and Biofilm Inhibition
Some piperazine derivatives exhibit potent antibacterial activities and can inhibit biofilm formation, which is crucial for combating antibiotic-resistant bacteria. Research has identified specific piperazine-linked compounds with significant efficacy against various bacterial strains, indicating potential for developing new antibacterial agents (Mekky & Sanad, 2020).
Central Pharmacological Activity
Piperazine derivatives have been explored for various central nervous system (CNS) applications, including antipsychotic, antidepressant, and anxiolytic effects. The central pharmacological activities of these compounds, often mediated through the monoamine pathway, highlight the versatility of piperazine derivatives in therapeutic drug development (Brito et al., 2018).
Mechanism of Action
Mode of Action
Like other piperazine derivatives, it may interact with its targets causing conformational changes that could affect the function of these targets .
Biochemical Pathways
Piperazine derivatives have been shown to influence various cellular processes, such as cell proliferation, differentiation, and apoptosis
Pharmacokinetics
Based on the properties of similar compounds, it can be hypothesized that this compound may have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted via the renal route .
Result of Action
Based on the known effects of similar compounds, it may influence cellular processes such as cell proliferation, migration, differentiation, and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-benzyl-1-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H](C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)

![4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)

![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)

![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)
![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)